molecular formula C16H20O3S B14377771 Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-74-9

Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate

Cat. No.: B14377771
CAS No.: 88354-74-9
M. Wt: 292.4 g/mol
InChI Key: LECSWHFLWKSCHJ-UHFFFAOYSA-N
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Description

Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with a phenylsulfanyl group and an oxo group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate typically involves the reaction of cyclohexanone with phenylsulfanyl chloride under basic conditions to introduce the phenylsulfanyl group. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxo group may also participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with the oxo group at a different position.

Uniqueness

Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

88354-74-9

Molecular Formula

C16H20O3S

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl 2-(3-oxo-4-phenylsulfanylcyclohexyl)acetate

InChI

InChI=1S/C16H20O3S/c1-2-19-16(18)11-12-8-9-15(14(17)10-12)20-13-6-4-3-5-7-13/h3-7,12,15H,2,8-11H2,1H3

InChI Key

LECSWHFLWKSCHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(C(=O)C1)SC2=CC=CC=C2

Origin of Product

United States

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